molecular formula C8H13F4NO3S B8763205 N-fluoroquinuclidinium triflate

N-fluoroquinuclidinium triflate

Cat. No.: B8763205
M. Wt: 279.25 g/mol
InChI Key: ZKZDANKLHFMJKM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fluoroquinuclidinium triflate is a cationic N-fluoroquinuclidinium salt that serves as a valuable electrophilic fluorinating agent in synthetic organic chemistry . It belongs to a broader class of N-F reagents, which are historically recognized for providing a safer and more manageable alternative to highly reactive and hazardous molecular fluorine (F2) . These stable, easy-to-handle reagents have been instrumental in advancing organofluorine chemistry, allowing researchers to introduce fluorine atoms into selective positions of target molecules . The unique properties of the fluorine atom, including its high electronegativity and small size, can profoundly alter the efficacy, metabolic stability, and binding characteristics of bioactive compounds, making fluorination a critical step in the development of pharmaceuticals and agrochemicals . As part of the N-fluoroquinuclidinium salt family, this compound is designed to transfer fluorine as an electrophile ("F+") to nucleophilic carbon centers, such as enolates, enol ethers, and other carbanions . It is a stable, non-hygroscopic solid, which simplifies storage and handling compared to many nucleophilic fluoride sources . This compound is intended for research applications only and must be handled by qualified professionals. It is classified as an irritant, and appropriate safety precautions should be taken during use. This product is FOR RESEARCH USE ONLY (RUO) and is NOT INTENDED FOR PERSONAL, DIAGNOSTIC, OR THERAPEUTIC USE.

Properties

Molecular Formula

C8H13F4NO3S

Molecular Weight

279.25 g/mol

IUPAC Name

1-fluoro-1-azoniabicyclo[2.2.2]octane;trifluoromethanesulfonate

InChI

InChI=1S/C7H13FN.CHF3O3S/c8-9-4-1-7(2-5-9)3-6-9;2-1(3,4)8(5,6)7/h7H,1-6H2;(H,5,6,7)/q+1;/p-1

InChI Key

ZKZDANKLHFMJKM-UHFFFAOYSA-M

Canonical SMILES

C1C[N+]2(CCC1CC2)F.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

Scientific Research Applications

2.1. Electrophilic Fluorination

Electrophilic fluorination is one of the primary applications of N-fluoroquinuclidinium triflate. It allows for the selective introduction of fluorine into various organic substrates, which is valuable in the synthesis of pharmaceuticals and agrochemicals. The method is advantageous due to its ability to produce fluorinated products with high selectivity and minimal side reactions .

2.2. Synthesis of Fluorinated Pharmaceuticals

This compound has been employed in the synthesis of several pharmaceutical compounds. For instance, it has been used to fluorinate drug candidates that target various diseases, including cancer and viral infections. The compound's ability to facilitate the introduction of fluorine atoms into complex organic structures enhances the biological activity and efficacy of these drugs .

3.1. Fluorination in Drug Development

A notable case involved the use of this compound in synthesizing fluorinated derivatives of known pharmaceuticals. Researchers at Merck utilized this reagent to fluorinate malonate derivatives, leading to the development of cMET tyrosine kinase inhibitors, which are promising candidates for cancer therapies .

3.2. Synthesis of Antiviral Agents

In another study, Gilead Sciences reported using this compound for the difluorination of fluorene, resulting in the synthesis of ledipasvir, an antiviral drug used for treating hepatitis C . This application demonstrates the compound's utility in developing therapeutics that require precise modifications to enhance efficacy.

4.1. Summary Table of Applications

Application AreaSpecific Use CaseOutcome/Benefit
Electrophilic FluorinationSynthesis of fluorinated pharmaceuticalsHigh selectivity and reduced side reactions
Drug DevelopmentcMET inhibitors via malonate derivativesEffective anti-cancer properties
Antiviral SynthesisLedipasvir synthesis from difluorinated fluoreneEnhanced treatment for hepatitis C

Comparison with Similar Compounds

N-Fluoroquinuclidinium Fluoride (NFQF)

Key Differences :

  • Stability : NFQF is hygroscopic, requiring stringent storage conditions, whereas NFQT’s triflate counterion eliminates this issue .
  • Synthesis : NFQT is derived from NFQF via counteranion exchange, achieving comparable fluorinating efficiency .
  • Applications : Both reagents exhibit similar reactivity in fluorinating steroids and heterocycles, but NFQT’s stability broadens its utility in industrial settings .

N-Fluoropyridinium Triflate (NFPT)

Key Differences :

  • Reactivity : NFPT is less potent than NFQT in fluorinating electron-deficient aromatics due to the pyridinium ring’s lower electrophilicity compared to quinuclidinium .
  • Safety : NFPT synthesis involves handling hazardous fluorine gas, whereas NFQT is prepared via safer counterion replacement .

N-Fluoro-3,5-Dichloropyridinium Triflate (NFDCPT)

Key Differences :

  • Physical Properties : NFDCPT has a higher melting point (107–112°C) and density (1.709 g/cm³) than NFQT, which may influence its solubility in organic solvents .
  • Reactivity : The electron-withdrawing chlorine substituents on NFDCPT enhance its electrophilicity, enabling fluorination of highly deactivated aromatics, albeit with increased corrosivity (Risk Code 34) .
  • Handling: NFDCPT requires strict safety protocols (e.g., PPE, cold storage) due to its irritant nature, whereas NFQT’s non-hygroscopic nature simplifies handling .

Data Table: Comparative Properties of Fluorinating Agents

Property NFQT NFQF NFPT NFDCPT
Counterion Triflate (CF₃SO₃⁻) Fluoride (F⁻) Triflate (CF₃SO₃⁻) Triflate (CF₃SO₃⁻)
Hygroscopicity No Yes No No
Melting Point (°C) Not reported Not reported Not reported 107–112
Reactivity Profile Broad Broad Narrow Highly specialized
Storage Conditions Ambient Desiccated Ambient 0–6°C
Safety Hazards Low Moderate High (F₂ gas use) Irritant (Risk 34)

Q & A

Q. What strategies resolve contradictions in the reported reactivity of this compound across solvent systems?

  • Methodological Answer: Discrepancies may arise from solvent polarity effects on ion pairing. A systematic approach includes: (i) Replicating studies under standardized conditions (e.g., anhydrous solvents, inert atmosphere) ; (ii) Kinetic profiling to isolate rate-determining steps; (iii) Multivariate analysis (e.g., Principal Component Analysis) to identify dominant variables . Frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) ensure methodological rigor .

Q. How can researchers ensure reproducibility in this compound-mediated fluorination reactions?

  • Methodological Answer: Key practices include:
  • Detailed reporting of precursor stoichiometry, drying protocols, and reaction vessel passivation ;
  • Real-time monitoring via ¹⁹F NMR or internal standards ;
  • Adherence to NIH preclinical guidelines for experimental transparency (e.g., preclinical checklists) .

Methodological Frameworks

  • PICOT Framework: Population (e.g., reaction substrates), Intervention (fluorination conditions), Comparison (alternative reagents), Outcome (yield/purity), Time (reaction kinetics) .
  • FINER Criteria: Evaluate feasibility, novelty, and relevance when designing studies to address literature gaps .

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